4SC-205

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

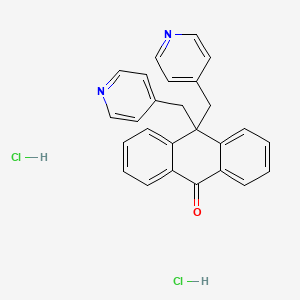

4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.

Wissenschaftliche Forschungsanwendungen

Inhibition of Kinesin Spindle Protein

4SC-205 is recognized as a potent inhibitor of the kinesin spindle protein Eg5, displaying broad anti-tumor activity both in vitro and in vivo. It's notable for being the only orally available Eg5 inhibitor in clinical stages, providing flexible dosing options to optimize therapeutic windows. This was demonstrated in a first-in-human study involving patients with solid tumors, where different dosing schedules were evaluated for their safety, tolerability, and pharmacokinetic characteristics (Mross et al., 2014).

Continuous Dosing Scheme in Clinical Evaluation

A study on 4SC-205 addressed the proliferation rate paradox in cancer treatment. The research suggested the necessity of continuous exposure to the target site for effective cancer therapy, given the significant difference in doubling times between human solid tumors and preclinical models. This study proposed a continuous dosing scheme for 4SC-205 as a solution to ensure constant exposure and efficacy in targeting mitotic proteins like Eg5 (Mross et al., 2015).

Potential in Prostate Cancer Therapy

In a study focusing on human bone marrow mesenchymal stem cells (hBMSCs), exosomes carrying microRNA-205 were found to impede the progression of prostate cancer. This study revealed that these exosomes could repress prostate cancer cell proliferation, invasion, and migration, and enhance apoptosis. It suggests that miR-205 may serve as a predictor and potential therapeutic target for prostate cancer (Jiang et al., 2019).

Targeting DEC-205 in Dendritic Cells for Anticancer Vaccination

Research involving dendritic cells (DCs) in therapeutic cancer vaccination has shown the efficacy of targeting DEC-205 to deliver helper epitopes to human monocyte-derived DCs. This approach resulted in significant major histocompatibility complex class II-restricted antigen presentation, suggesting that DEC-205 targeting is a feasible and effective method for anticancer vaccine strategies (Birkholz et al., 2010).

Impact on Breast Cancer Stem Cells

A study on miR-205/RunX2 axis revealed its role in negatively regulating CD44+/CD24- breast cancer stem cell activity. It was found that overexpression of miR-205 could reduce the stemness and malignancy of breast cancer stem cells, suggesting its potential as a tumor suppressor in breast cancer development (Zhang et al., 2020).

Eigenschaften

Produktname |

4SC-205 |

|---|---|

IUPAC-Name |

NONE |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4SC205; 4SC 205; 4SC-205 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

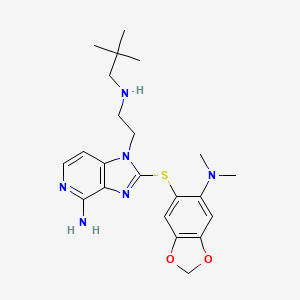

![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)